molecular formula C13H28S2Si B120288 2-(Triisopropylsilyl)-1,3-dithiane CAS No. 145251-89-4

2-(Triisopropylsilyl)-1,3-dithiane

Cat. No.: B120288
CAS No.: 145251-89-4
M. Wt: 276.6 g/mol
InChI Key: RDHMCAVXJVTKDB-UHFFFAOYSA-N
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Description

2-(Triisopropylsilyl)-1,3-dithiane is an organosilicon compound widely used in organic synthesis. It is particularly valued for its role as a protecting group for carbonyl compounds, which helps to prevent unwanted reactions during multi-step synthesis processes. The compound features a silicon atom bonded to three isopropyl groups and a dithiane moiety, which provides stability and reactivity under specific conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Triisopropylsilyl)-1,3-dithiane typically involves the reaction of 1,3-dithiane with triisopropylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dichloromethane or tetrahydrofuran at room temperature. The general reaction scheme is as follows: [ \text{1,3-dithiane} + \text{Triisopropylsilyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve larger scale reactions with optimized conditions to ensure high yield and purity. This often includes the use of automated reactors, controlled temperature environments, and continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 2-(Triisopropylsilyl)-1,3-dithiane undergoes various chemical reactions, including:

    Oxidation: The dithiane moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to yield the corresponding thiol or hydrocarbon.

    Substitution: The silicon atom can be substituted with other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing

Properties

IUPAC Name

1,3-dithian-2-yl-tri(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28S2Si/c1-10(2)16(11(3)4,12(5)6)13-14-8-7-9-15-13/h10-13H,7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHMCAVXJVTKDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C1SCCCS1)(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28S2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20404723
Record name 2-(Triisopropylsilyl)-1,3-dithiane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145251-89-4
Record name 2-(Triisopropylsilyl)-1,3-dithiane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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